Functional Autoreceptor vs. Postsynaptic Selectivity: Isomolpan Demonstrates 5- to 25-Fold Separation vs. Apomorphine's 1.5- to 8.6-Fold Separation
In a direct head-to-head functional study, Isomolpan (CGS 15855A) decreased striatal DOPAC levels at doses 5–25 times lower than those required to increase striatal acetylcholine (ACh) or cerebellar cGMP, indicating a wide functional window between autoreceptor and postsynaptic D2 receptor activation. Apomorphine, by contrast, showed only a 1.5–8.6-fold dose separation in the same assay systems [1].
| Evidence Dimension | Dose-ratio (autoreceptor-mediated DOPAC decrease vs. postsynaptic-mediated ACh/cGMP increase) |
|---|---|
| Target Compound Data | 5- to 25-fold dose separation |
| Comparator Or Baseline | Apomorphine: 1.5- to 8.6-fold dose separation |
| Quantified Difference | Isomolpan achieves a minimum 1.7× wider functional selectivity window than apomorphine (5 vs. 3 lowest ratio), and up to ~2.9× wider at the upper bound (25 vs. 8.6) |
| Conditions | Rat striatum in vivo (DOPAC, ACh, cGMP); rat lactotrophs in vitro (prolactin); Neuropharmacology 1989, Iyengar et al. |
Why This Matters
A wider functional separation between autoreceptor and postsynaptic doses enables more selective presynaptic dopamine modulation with fewer confounding postsynaptic effects, which is critical for studies requiring isolated autoreceptor pharmacology.
- [1] Iyengar S, Hausler A, Kim HS, Marien M, Altar CA, Wood PL. The dopamine autoreceptor agonist, (±)-trans-1,3,4,4a5,10b-hexahydro-4-propyl-2H [1]benzopyrano [3,4-b] pyridin-9-ol hydrochloride (CGS 15855A), modulates striatal dopamine metabolism and prolactin release. Neuropharmacology. 1989;28(1):27-31. doi:10.1016/0028-3908(89)90063-4. PMID: 2522597. View Source
